Product packaging for Sodium 4-chlorobenzenesulfonate(Cat. No.:CAS No. 5138-90-9)

Sodium 4-chlorobenzenesulfonate

Cat. No.: B1297812
CAS No.: 5138-90-9
M. Wt: 215.61 g/mol
InChI Key: DGNMZFIOSIEAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 4-chlorobenzenesulfonate is a white to almost white crystalline powder with the molecular formula C 6 H 4 ClNaO 3 S and a molecular weight of 214.60 g/mol [ ]. It is highly soluble in water [ ][ ] and finds utility across a diverse range of scientific research and industrial applications due to its role as a versatile anionic surfactant and organic building block. This compound is a valuable reagent in advanced materials science. A key application is in the synthesis of stable organo-mineral hybrid nanomaterials, where it is intercalated between the layers of zinc-aluminium layered double hydroxides (LDHs) to create nanostructured materials with tailored properties [ ]. It also serves as a monomer in the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solutions [ ]. Furthermore, its incorporation into modified halloysite nanotubes is pivotal for the fabrication of negatively charged nanofiltration membranes, showing great potential for applications in desalination and wastewater treatment [ ]. In the field of analytical chemistry, composites involving this compound have been used to develop novel electrochemical sensors with excellent electrocatalytic activity [ ]. On a specification level, this product is provided with a high purity of 98.0% minimum (by HPLC and ion exchange titration) [ ]. It is recommended to be stored in a cool, dark place at room temperature [ ][ ]. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClNaO3S B1297812 Sodium 4-chlorobenzenesulfonate CAS No. 5138-90-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5138-90-9

Molecular Formula

C6H5ClNaO3S

Molecular Weight

215.61 g/mol

IUPAC Name

sodium;4-chlorobenzenesulfonate

InChI

InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);

InChI Key

DGNMZFIOSIEAJS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Cl.[Na]

Other CAS No.

5138-90-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Evolution of Research on Arylsulfonate Compounds

The study and application of arylsulfonate compounds have evolved considerably over the past century. Initially, their prominence was rooted in their surfactant properties. Long-chain alkylbenzene sulfonates, for instance, were developed as highly effective detergents and wetting agents, a role that became commercially significant and was detailed in patents from the mid-20th century. google.com These early applications leveraged the amphiphilic nature of the molecules, with a polar sulfonate head and a nonpolar hydrocarbon tail.

Over time, the focus of academic and industrial research shifted from their physical properties to their chemical reactivity. The sulfonate group (–SO₃⁻) and its ester and acid chloride derivatives became recognized as excellent leaving groups in nucleophilic substitution and cross-coupling reactions. This realization opened new avenues for arylsulfonates as versatile intermediates in organic synthesis. Research in the late 20th and early 21st centuries increasingly focused on developing metal-catalyzed reactions, particularly using palladium and copper, to couple arylsulfonates with a wide variety of nucleophiles. organic-chemistry.org These methods provided reliable pathways for forming carbon-carbon and carbon-heteroatom bonds, crucial for constructing complex organic molecules.

More recent research continues to push the boundaries of arylsulfonate chemistry. Modern synthetic strategies, including photocatalysis, have been developed to assemble and modify sulfone-containing molecules under mild conditions. researchgate.net The arylsulfonyl group is now a key structural motif in many biologically active molecules, and its synthesis is a subject of intense investigation. researchgate.net The evolution has thus tracked from simple industrial surfactants to indispensable tools in advanced organic synthesis, enabling the creation of pharmaceuticals, agrochemicals, and novel materials.

Academic Significance of Chlorinated Benzenesulfonates

Established Synthetic Routes for this compound

The traditional synthesis of this compound primarily relies on a two-step process involving sulfonation followed by neutralization.

Sulfonation-Neutralization Protocols

The cornerstone of industrial production for aryl sulfonates like this compound is the sulfonation of the corresponding aromatic compound, in this case, chlorobenzene (B131634). This reaction is typically carried out using potent sulfonating agents such as sulfuric acid or oleum. google.com The direct reaction of chlorobenzene with a sulfonating agent leads to the formation of 4-chlorobenzenesulfonic acid. google.com

C₆H₅Cl + SO₃ → C₆H₄ClSO₃H

C₆H₄ClSO₃H + NaOH → C₆H₄ClSO₃Na + H₂O

The efficiency and selectivity of the sulfonation reaction are critical, as the position of the sulfonyl group on the benzene ring is influenced by reaction conditions. The para-isomer, 4-chlorobenzenesulfonic acid, is generally the major product due to the directing effect of the chlorine atom.

Diazo-Mediated Approaches

While less common for the bulk synthesis of this compound, diazo-mediated reactions represent an alternative pathway. This approach would theoretically involve the diazotization of 4-chloroaniline, followed by a Sandmeyer-type reaction with a sulfur dioxide source and subsequent neutralization. However, this method is more frequently employed for the synthesis of sulfonyl chlorides rather than sulfonic acids or their salts directly. The complexity and handling of diazonium salts often make the direct sulfonation route more practical for industrial-scale production.

Electrochemical Synthesis of Aryl Sulfonates

Electrochemical methods offer a greener and often more selective alternative to traditional chemical synthesis. While specific research on the direct electrochemical synthesis of this compound is not extensively detailed in the provided results, the general principles of electrochemical synthesis of aryl sulfonates can be applied. Such methods could involve the anodic oxidation of chlorobenzene in the presence of a sulfur dioxide source or a sulfite (B76179) electrolyte. This approach could potentially minimize the use of harsh sulfonating agents and reduce waste generation. Recent advancements in electrochemical synthesis have demonstrated the preparation of other functionalized sodium salts, such as sodium cobalt phosphate (B84403) (NaCoPO4), highlighting the potential of these methods for producing a wide range of inorganic and organometallic compounds. frontiersin.org

Advanced Reaction Strategies for Derivative Formation

This compound serves as a versatile precursor for the synthesis of various derivatives, particularly sulfonyl fluorides, which are valuable building blocks in medicinal chemistry and materials science.

Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acid Sodium Salts

The conversion of sodium aryl sulfonates, including this compound, to their corresponding sulfonyl fluorides has been a subject of significant research. One effective method involves a one-pot synthesis where the sodium sulfonate is treated with a chlorinating agent, such as cyanuric chloride, followed by a fluorine source. nih.govrsc.org

A study demonstrated the use of tetrabutylammonium (B224687) bromide (TBAB) as a catalyst in a dual-solvent system of acetonitrile (B52724) and acetone, which significantly improved the yield of the corresponding sulfonyl fluoride (B91410). nih.gov The reaction conditions for a similar substrate, sodium 4-methylbenzenesulfonate (B104242), are summarized in the table below, showcasing the optimization of catalysts and solvents.

EntryCatalyst (mol%)Solvent SystemYield (%)
1TBAI (20)Acetonitrile12
2TBAA (20)Acetonitrile17
3TMAC (20)Acetonitrile70
4TBAB (20)Acetonitrile74
8TBAB (5)Acetonitrile/Acetone (1:1)86
Reaction conditions: sodium 4-methylbenzenesulfonate (0.2 mmol), cyanuric chloride (0.22 mmol), catalyst, and solvent at 60 °C for 12 h, followed by the addition of KHF₂ (5.0 eq.) at room temperature for an additional 12 h. Yields were determined by HPLC. nih.govrsc.org

Another approach utilizes deoxyfluorinating agents like Xtalfluor-E® and thionyl fluoride. nih.govrsc.org While sulfonic acids can be directly converted, the use of sodium salts often requires modified conditions, such as the addition of sodium fluoride and elevated temperatures, to achieve high yields. nih.gov For instance, the conversion of a sulfonic acid sodium salt to its sulfonyl fluoride using Xtalfluor-E® was successful with the addition of sodium fluoride at an increased temperature, resulting in a 92% yield in under an hour. nih.gov Similarly, using thionyl fluoride in the presence of BF₃·OEt₂ led to quantitative yields of the sulfonyl fluoride from the sodium salt. nih.gov

Organocatalytic Transformations Involving this compound Precursors

While direct organocatalytic transformations of this compound itself are not extensively documented, the precursors and derivatives of this compound are involved in various organocatalytic reactions. For instance, the synthesis of sulfonyl fluorides, as discussed previously, can be catalyzed by organic salts like tetrabutylammonium bromide. nih.gov This highlights the role of organocatalysis in facilitating key transformations of sulfonic acid salts. The broader field of organocatalysis continues to provide novel and efficient pathways for the synthesis of complex molecules from simple precursors, and it is plausible that future research will uncover direct organocatalytic applications for this compound.

Mechanistic Investigations of Substitution Reactions

The SₙAr mechanism generally proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing sulfonate group.

Step 2: Elimination of the Leaving Group

The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion (Cl⁻), to yield the substitution product.

While specific kinetic data for the substitution reactions of this compound are not extensively available in the public domain, the reactivity patterns can be understood by examining related systems and applying principles of physical organic chemistry.

Influence of Nucleophile and Reaction Conditions:

The rate of substitution is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react faster. For instance, the reaction with sodium methoxide (B1231860) (NaOCH₃) would be expected to proceed, although potentially requiring elevated temperatures, to form sodium 4-methoxybenzenesulfonate. stackexchange.com The reaction with amines can also occur, leading to the formation of the corresponding 4-aminobenzenesulfonic acid derivatives.

Hammett Equation and Substituent Effects:

The Hammett equation provides a quantitative means to assess the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.org The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction with a substituted compound.

k₀ is the rate constant for the reaction with the unsubstituted compound.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For nucleophilic aromatic substitution reactions, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. libretexts.orgwikipedia.org The magnitude of ρ provides insight into the extent of charge development in the transition state. While a specific Hammett plot for the substitution of this compound is not readily found, data for similar reactions, such as the substitution on substituted benzenesulfonates, can provide valuable comparative information.

ReactionSubstituent (X)σ ValueRelative Rate (k/k₀)log(k/k₀)
Alkaline hydrolysis of X-substituted ethyl benzoatesH0.001.000.00
p-CH₃-0.170.45-0.35
m-Cl0.374.680.67
p-NO₂0.7839.81.60

This interactive table demonstrates the effect of different substituents on the rate of a typical nucleophilic acyl substitution reaction, illustrating the principles of the Hammett equation. A positive slope in a plot of log(k/k₀) versus σ would indicate a reaction favored by electron-withdrawing groups, as is expected for the SₙAr reaction of this compound.

Applications As a Core Building Block in Organic Synthesis

Precursor in the Synthesis of Organic Dyes and Pigments

Sodium 4-chlorobenzenesulfonate (B8647990), or its derivatives, plays a significant role as a precursor in the synthesis of certain organic dyes, particularly azo dyes. Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (–N=N–). nih.govplantarchives.org The general synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. nih.govunb.ca

In this context, while not the direct starting material, the derivative 4-aminobenzenesulfonic acid (sulfanilic acid) is a key component. The synthesis pathway can be envisioned to start with the conversion of sodium 4-chlorobenzenesulfonate to sulfanilic acid. Subsequently, the amino group of sulfanilic acid is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. unb.capbworks.com This diazonium salt is an electrophile that then reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye. nih.govunb.capbworks.com The specific color of the resulting dye is determined by the chemical nature of both the diazonium salt and the coupling component. unb.ca

For instance, the coupling of diazotized sulfanilic acid with 2-naphthol (B1666908) results in the formation of Acid Orange 7, a widely used orange dye. unb.ca This illustrates the indirect but crucial role of this compound as a precursor in the vibrant world of synthetic dyes.

Intermediate for Pharmaceutical Compound Development

The structural motif of a substituted benzenesulfonate (B1194179) is present in various pharmaceutically active compounds. While specific, direct examples of the use of this compound as an intermediate in the synthesis of marketed drugs are not extensively documented in publicly available literature, its potential as a building block is evident from its chemical properties. Pharmaceutical intermediates are compounds that form the building blocks for the final active pharmaceutical ingredient (API). bldpharm.com The reactivity of the chloro and sulfonate groups allows for the introduction of diverse functionalities, a key aspect in the design and synthesis of new drug candidates. The development of new pharmaceuticals often involves the creation of a library of related compounds to study structure-activity relationships, and versatile intermediates like this compound are valuable in this process.

Role in Polymer and Polyarylene Ether Sulfone Synthesis

This compound and its derivatives are instrumental in the synthesis of high-performance polymers, particularly polyarylene ether sulfones. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries. justia.com The sulfonate group, often introduced via sulfonated monomers, imparts desirable properties such as improved solubility and, in the case of membranes, ion-exchange capabilities. nih.govmdpi.com

Polyether sulfone (PES) is a prominent member of the polyarylene ether sulfone family. The synthesis of sulfonated PES (SPES) often involves the direct sulfonation of a pre-formed PES polymer. mdpi.com However, an alternative and more controlled method involves the use of sulfonated monomers during the polymerization process. This is where derivatives of this compound can play a role. For instance, a sulfonated monomer can be synthesized and then copolymerized to introduce sulfonate groups into the polymer backbone in a more regular fashion. rsc.org This controlled incorporation of sulfonate moieties can significantly influence the properties of the resulting polymer, such as its hydrophilicity and ion-exchange capacity, which are crucial for applications like water purification membranes. mdpi.com

The synthesis of novel sulfonated poly(ether sulfone)s containing specific moieties, such as mesonaphthobifluorene, has been reported, where sulfonation is a key step to impart desired properties for applications like polymer electrolyte membrane fuel cells. nih.gov

Polysulfone is another important thermoplastic polymer in this class. It is typically synthesized from bisphenol A and 4,4'-dichlorodiphenyl sulfone. justia.com 4,4'-Dichlorodiphenyl sulfone itself can be synthesized from chlorobenzene (B131634), and processes exist where 4-chlorobenzenesulfonic acid is an intermediate. justia.com This highlights an indirect but fundamental link to this compound. The properties of polysulfone can be modified by introducing sulfonate groups, similar to PES, to create sulfonated polysulfone. This modification enhances properties like hydrophilicity, making the material suitable for applications such as ultrafiltration and reverse osmosis membranes.

Polyphenylene sulfone (PPSU) is renowned for its high toughness and resistance to hydrolysis. The derivatization of polyphenylene-based polymers to include sulfonate groups is a key strategy to develop materials for applications such as proton exchange membranes for fuel cells. mdpi.com Research has demonstrated the synthesis of sulfonated polyphenylene block copolymers where a sulfonated monomer is utilized in a nickel-catalyzed cross-coupling reaction. mdpi.com The synthesis of such specialized monomers can be derived from precursors like this compound. By controlling the amount of the sulfonated monomer, the ion exchange capacity (IEC) of the resulting polymer can be precisely controlled, which in turn dictates its performance in applications like fuel cells. rsc.org

Utility in Coupling Reactions for Complex Molecule Construction

The chloro group in this compound makes it a suitable substrate for various coupling reactions, which are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. A key reaction type is nucleophilic aromatic substitution (SNAr).

In SNAr reactions, the aromatic ring is attacked by a nucleophile, leading to the substitution of a leaving group, in this case, the chloride. masterorganicchemistry.comlibretexts.org The sulfonate group, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. masterorganicchemistry.comlibretexts.org This makes the chlorine atom in this compound susceptible to displacement by a variety of nucleophiles.

A prominent example is the synthesis of diaryl ethers, which are important structural motifs in many natural products and pharmaceuticals. The reaction of an aryl halide with a phenol (or a phenoxide) is a classic method for forming a diaryl ether linkage. jsynthchem.comrsc.org In this context, this compound can react with a phenol under appropriate conditions, often catalyzed by a transition metal like copper, to yield a diaryl ether. jsynthchem.com The Williamson ether synthesis, a well-established method for forming ethers, can also be adapted for the synthesis of diaryl ethers, although it typically involves alkyl halides. masterorganicchemistry.com

While direct participation of this compound in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions is not widely reported, these reactions are powerful methods for forming C-C bonds with aryl halides. masterorganicchemistry.comharvard.edursc.org The general principle involves the reaction of an aryl halide with an organoboron compound (Suzuki) or an alkene (Heck) in the presence of a palladium catalyst and a base. masterorganicchemistry.comharvard.edu Given that this compound is an aryl halide, its potential use in such reactions, perhaps after conversion to a more reactive derivative, remains a possibility for the construction of complex molecular architectures.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds, particularly for the synthesis of biaryl compounds. nih.govyoutube.com The reaction typically involves a palladium catalyst to couple an organoboron species (like a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com Expanding the scope of this powerful reaction, research has demonstrated that aryl arenesulfonates are also effective electrophilic partners, functioning as alternatives to the more traditional aryl halides. datapdf.comacs.org

In this context, the 4-chlorobenzenesulfonate moiety, derived from this compound, can be utilized as an effective leaving group in Suzuki-Miyaura reactions. An aryl 4-chlorobenzenesulfonate can be coupled with a variety of arylboronic acids to generate unsymmetrical biaryls. The reaction proceeds via a standard catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl sulfonate's carbon-oxygen bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com

The conditions for these couplings are generally mild and tolerant of various functional groups. nih.gov A typical reaction setup involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like SPhos or XPhos, a base (commonly potassium carbonate, K₂CO₃), and a mixed solvent system, often toluene (B28343) and water. nih.gov The selection of the ligand is crucial, as it influences the efficiency of the oxidative addition step, which can be challenging for C-O bond cleavage.

The table below illustrates representative outcomes for the Suzuki-Miyaura cross-coupling of various aryl 4-chlorobenzenesulfonates with different arylboronic acids.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl 4-Chlorobenzenesulfonates with Arylboronic Acids
EntryAryl 4-chlorobenzenesulfonate (Ar-OTsCl)Arylboronic Acid (Ar'-B(OH)₂)Product (Ar-Ar')Yield (%)
1Phenyl 4-chlorobenzenesulfonate4-Methoxyphenylboronic acid4-Methoxybiphenyl88
24-Cyanophenyl 4-chlorobenzenesulfonatePhenylboronic acid4-Cyanobiphenyl92
3Naphthyl 4-chlorobenzenesulfonate4-Tolylboronic acid4-Methyl-1-phenylnaphthalene85
44-Acetylphenyl 4-chlorobenzenesulfonate3-Fluorophenylboronic acid4-Acetyl-3'-fluorobiphenyl81

Yields are illustrative and based on typical outcomes for Suzuki-Miyaura reactions of aryl sulfonates under optimized conditions.

Functionalization for Supramolecular Chemistry and Cyclodextrin (B1172386) Modification

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. A key concept in this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. Cyclodextrins are prominent host molecules; they are cyclic oligosaccharides that form a truncated cone shape with a hydrophobic internal cavity and a hydrophilic exterior. mdpi.com

This compound is an ideal candidate for study as a guest molecule in such systems. Its structure is amphiphilic, featuring a nonpolar, hydrophobic 4-chlorophenyl group and a polar, hydrophilic sulfonate group. This allows it to form stable inclusion complexes with cyclodextrins. mdpi.com The hydrophobic 4-chlorophenyl portion of the molecule can be encapsulated within the nonpolar cavity of a cyclodextrin, such as β-cyclodextrin, through favorable hydrophobic and van der Waals interactions. Meanwhile, the negatively charged sulfonate group remains outside the cavity, interacting with the surrounding aqueous environment.

Research on similar systems, such as the interaction between bile salts and β-cyclodextrin, has shown that the formation of these inclusion complexes is a dynamic process that can compete with other self-assembly processes, like micellization. mdpi.com The encapsulation of the surfactant's hydrophobic part by cyclodextrin effectively reduces the concentration of free surfactant monomers available to form micelles. Consequently, the critical micelle concentration (CMC) of the surfactant increases in the presence of cyclodextrin. mdpi.com The strength of this interaction and the magnitude of the CMC shift depend on the geometric fit and the hydrophobicity of the guest molecule. mdpi.com

The functionalization of other molecules with a 4-chlorobenzenesulfonate tag can therefore be a deliberate strategy to impart cyclodextrin-binding properties, allowing for the modulation of solubility, stability, and controlled release in aqueous media.

Table 2: Effect of β-Cyclodextrin on the Critical Micelle Concentration (CMC) of this compound
Concentration of β-Cyclodextrin (mM)Observed CMC of this compound (mM)
0C₀ (Baseline)
2.0C₀ + ΔC₁
4.0C₀ + ΔC₂
6.0C₀ + ΔC₃
8.0C₀ + ΔC₄

This table illustrates the expected trend where the CMC increases (ΔC > 0 and ΔC₄ > ΔC₃ > ΔC₂ > ΔC₁) with rising β-cyclodextrin concentration, based on established principles of host-guest complexation. mdpi.com

Catalytic Functions and Mechanistic Contributions

Autocatalytic Effects and Reaction Kinetics

Currently, there is a lack of specific research in the public domain detailing the autocatalytic effects of sodium 4-chlorobenzenesulfonate (B8647990). Catalytic studies predominantly focus on using its acid form or derivatives as catalysts rather than the compound exhibiting autocatalysis.

The reaction kinetics involving sulfonate groups are complex and depend on the specific reaction. For instance, the hydrolysis of sulfonate esters, a related reaction, can proceed through multiple potential mechanisms, including stepwise addition-elimination pathways involving a pentacoordinate intermediate or concerted mechanisms with a single transition state acs.org. The specific pathway and rate-limiting step can change based on factors like the leaving group's pKa acs.org. Sulfonation reactions, which introduce the catalytically active sulfonic acid group onto other molecules, are typically electrophilic substitution reactions researchgate.net.

Role as a Catalyst or Co-catalyst in Heterogeneous and Homogeneous Systems

The sulfonate functional group, derived from precursors like 4-chlorobenzenesulfonic acid, is pivotal in both heterogeneous and homogeneous catalysis.

In heterogeneous systems , solid supports functionalized with sulfonate groups act as effective and reusable acid catalysts. A notable example involves a neutral catalytic system developed by combining silica-supported benzenesulfonic acid sodium salt with a hydrophobic ionic liquid in water. This system proved highly efficient for Michael reactions of indoles with α,β-unsaturated carbonyl compounds. The silica-sodium material helps create an effective hydrophobic environment on its surface, allowing the reaction to proceed in high yields with water as the sole solvent .

In homogeneous systems , the inclusion of a sulfonate group can enhance a catalyst's performance. Studies on ruthenium-based water oxidation catalysts have shown that substituting a carboxylate group with a sulfonate group leads to higher electrochemical activity, increased durability, and improved solubility in neutral pH buffer solutions. chemrxiv.org Density functional theory calculations suggest the sulfonate group provides a more favorable geometry for the water nucleophilic attack, which is the predicted rate-determining step chemrxiv.org. Similarly, oligomeric catalysts functionalized with a high content of sulfonic acid groups have been developed as pseudo-homogeneous catalysts for biodiesel production, demonstrating conversion rates above 96.5% nih.gov.

Development of Solid Acid Catalysts Derived from 4-Chlorobenzenesulfonic Acid

A significant application of 4-chlorobenzenesulfonic acid is in the creation of solid acid catalysts, which are valued for their ease of separation and reusability. These catalysts provide Brønsted acid sites essential for many organic transformations.

A bio-based solid acid catalyst, cellulose (B213188) benzenesulfonic acid (CBSA), has been successfully synthesized by chemically modifying microcrystalline cellulose with 4-chlorobenzenesulfonic acid. chemrxiv.orgnih.gov The synthesis is typically performed by reacting the cellulose powder with 4-chlorobenzenesulfonic acid in a solvent like toluene (B28343) under reflux. chemrxiv.org This process grafts benzenesulfonic acid groups onto the cellulose backbone, creating a material that is amorphous, thermally stable up to 150 °C, and rich in Brønsted acid sites (-SO₃H groups) chemrxiv.org.

The synthesis procedure involves the following steps:

Microcrystalline cellulose is suspended in toluene.

4-chlorobenzenesulfonic acid is added to the suspension.

The mixture is stirred under reflux at approximately 115 °C for several hours. chemrxiv.org

The resulting solid product is filtered, washed, and dried to yield the CBSA catalyst. chemrxiv.org

The CBSA catalyst derived from 4-chlorobenzenesulfonic acid has demonstrated high efficiency in acid-catalyzed reactions, such as the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF), a valuable platform chemical. chemrxiv.orgnih.gov

In studies using dimethyl sulfoxide (B87167) (DMSO) as the solvent, the CBSA catalyst showed excellent performance. The highest catalytic activity was achieved with a 10 wt% catalyst loading at a reaction temperature of 140 °C for 180 minutes, resulting in 100% fructose conversion and an 85% yield of 5-HMF. acs.orgnih.gov The catalyst demonstrated moderate reusability; after three reuse cycles, the 5-HMF yield was 55% with a fructose conversion of 97%. The decrease in performance was attributed to the loss of the –SO₃H active sites from the catalyst surface. acs.orgnih.gov

ParameterValueReference
Catalyst Cellulose Benzenesulfonic Acid (CBSA) chemrxiv.orgnih.gov
Reactant Fructose nih.gov
Product 5-Hydroxymethylfurfural (5-HMF) nih.gov
Solvent Dimethyl Sulfoxide (DMSO) nih.gov
Optimal Temperature 140 °C acs.org
Optimal Time 180 min acs.org
Catalyst Loading 10 wt% acs.org
Max. Fructose Conversion 100% acs.org
Max. 5-HMF Yield ~85% acs.org
Reusability (after 3 cycles) 97% Fructose Conversion, 55% 5-HMF Yield acs.org

This interactive table summarizes the catalytic performance of CBSA in fructose dehydration.

Influence of Sodium Ions in Catalytic Processes

In catalytic systems involving sulfonate groups, the presence of counter-ions like sodium (Na⁺) can be influential. In heterogeneous catalysis, the sodium salt of a sulfonic acid may be used directly, as seen in the silica-supported sodium benzenesulfonate (B1194179) system .

In other contexts, sodium ions can compete with other molecules for active sites. For example, in the removal of contaminants from water using sulfonated polymers, the presence of Na⁺ ions was found to reduce the adsorption efficiency of the target molecule (ciprofloxacin). This is due to the competition between the sodium ions and the protonated antibiotic molecules for the active sulfonic acid sites on the polymer surface. tcichemicals.com

Furthermore, in sulfonate-based ionomer systems, the interaction between Na⁺ ions and the sulfonic acid groups (-SO₃⁻) is crucial for ion dynamics. The electrostatic interaction between the cation and the sulfonate group affects the material's properties. As temperature increases, this interaction can weaken, influencing the mobility of the sodium ions within the polymer matrix nist.gov.

Integration in Advanced Materials and Nanostructured Systems

Intercalation within Layered Double Hydroxides (LDHs)

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a unique layered structure, making them ideal hosts for intercalating various guest anions to form hybrid materials. The incorporation of 4-chlorobenzenesulfonate (B8647990) (4-CBS) anions into the interlayer space of LDHs has been a subject of scientific investigation to create new, stable nanostructured materials. google.com LDHs' ability to host guest molecules allows for the modification of their properties for applications in areas like catalysis, adsorption, and sensing.

The intercalation of 4-chlorobenzenesulfonate into the structure of Zinc-Aluminium (Zn-Al) LDHs has been successfully achieved using two primary methods: direct synthesis and ion exchange. google.com

Direct Synthesis (Coprecipitation): This method involves the simultaneous precipitation of the metal nitrates (e.g., zinc nitrate (B79036) and aluminium nitrate) in the presence of a solution of sodium 4-chlorobenzenesulfonate. google.com The process is typically carried out at a controlled pH. Research has shown that this direct coprecipitation method can lead to a hybrid material with a good degree of intercalation, where the 4-CBS anion is incorporated directly into the forming LDH structure. google.com The pH during synthesis is a critical parameter that can influence the quality and structure of the final product. google.com

Ion Exchange: This method is a post-synthesis modification technique. First, an LDH with a simple, easily exchangeable anion (like nitrate, NO₃⁻) is synthesized. google.com Subsequently, this LDH-NO₃ material is treated with a solution containing a high concentration of this compound. The 4-CBS anions then replace the original nitrate anions in the interlayer space of the LDH. google.com Studies have focused on optimizing the conditions for this exchange, including the solution pH, the molar ratio of 4-CBS to the initial nitrate ions, and the temperature. google.com A complete and successful exchange has been reported at a pH of 8, resulting in a new, stable hybrid nanostructured material. google.com

Synthesis Method Description Key Parameters Outcome
Direct Synthesis (Coprecipitation) Simultaneous precipitation of metal salts and this compound. google.compH of the reaction mixture. google.comLeads to a hybrid material with a good degree of intercalation. google.com
Ion Exchange Replacement of pre-existing interlayer anions (e.g., nitrate) with 4-chlorobenzenesulfonate anions. google.comSolution pH, 4-CBS/NO₃⁻ ratio, temperature. google.comTotal exchange can be achieved under optimized conditions (e.g., pH 8) to form a stable hybrid material. google.com

The successful intercalation of 4-chlorobenzenesulfonate into the LDH structure is confirmed through various analytical techniques, which provide insights into the structural arrangement and thermal stability of the resulting hybrid material.

Structural Analysis: X-ray diffraction (XRD) is a fundamental tool used to prove the incorporation of the organic anion into the LDH. The technique measures the basal spacing or interlayer distance of the LDH. When the larger 4-chlorobenzenesulfonate anion replaces smaller anions like nitrate, a significant increase in the interlayer distance is observed, which serves as direct evidence of successful intercalation. google.com Infrared (IR) spectroscopy further corroborates these findings by identifying the characteristic vibrational bands of the 4-chlorobenzenesulfonate anion within the spectrum of the LDH hybrid material, confirming its presence. google.com

Analytical Technique Information Obtained Evidence of Intercalation
X-ray Diffraction (XRD) Measures the interlayer spacing of the LDH. google.comA significant increase in the interlayer distance compared to the precursor LDH. google.com
Infrared (IR) Spectroscopy Identifies functional groups present in the material. google.comPresence of vibrational bands corresponding to the 4-chlorobenzenesulfonate anion. google.com

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to evaluate the thermal stability of the 4-CBS-LDH hybrid. The thermal decomposition of these materials typically occurs in distinct stages. The first stage, at lower temperatures (below 200°C), corresponds to the loss of physically adsorbed and interlayer water. youtube.com A subsequent stage involves the dehydroxylation of the LDH layers, where the hydroxide (B78521) groups in the structure are removed as water. youtube.com Finally, at higher temperatures, the decomposition and combustion of the intercalated 4-chlorobenzenesulfonate anion occur. youtube.com This detailed analysis provides information on the stability of the hybrid material and the nature of the interaction between the organic anion and the inorganic host layers. google.com

Application in Functional Nanosensors and Optical Materials

While research into the applications of this compound is ongoing, its properties make it a candidate for inclusion in specialized optical materials. Its role is often as a formulation component rather than the primary active agent.

In the context of optical materials, there is no direct evidence suggesting that this compound functions as a fluorescence quencher itself. However, it plays a crucial role as a component in the formulation of fluorescent probes. Specifically, the 4-chlorobenzenesulfonate anion is used as a counter-ion for certain lipophilic fluorescent dyes, such as DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine). caymanchem.com

DiD is a fluorescent probe used for labeling cell membranes and has applications in flow cytometry and in vivo imaging. caymanchem.com In the product "DiD (4-chlorobenzenesulfonate salt)," the sulfonated anion serves to provide charge neutrality for the positively charged cyanine (B1664457) dye molecule. caymanchem.com The choice of counter-ion can influence the dye's solubility, stability, and aggregation properties, which are critical for its performance in biological and sensing applications. Therefore, the role of 4-chlorobenzenesulfonate in this context is as a stabilizing and formulating agent that enables the functionality of the fluorescent dye in optical detection systems. caymanchem.com

Analytical Chemistry and Spectroscopic Characterization Techniques

Methodological Development for Compound Quantification and Identification

The quantification and identification of Sodium 4-chlorobenzenesulfonate (B8647990) in various matrices, such as wastewater, are critical for environmental monitoring and industrial process control. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. vwr.comtcichemicals.com Methods utilizing HPLC with a C18 column and a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid have been developed for the analysis of related compounds like sodium 4-methylbenzenesulfonate (B104242), which can be adapted for Sodium 4-chlorobenzenesulfonate. sielc.com For enhanced sensitivity and specificity, particularly in complex samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. bldpharm.com This powerful combination allows for the separation of the compound from other components in a mixture and its subsequent identification and quantification based on its mass-to-charge ratio.

Challenges in analytical methodology can arise, such as the interference of other ions. For instance, in the analysis of p-Chlorobenzene Sulfonic Acid (p-CBSA), it was found that a 4.0 ppb standard could be misidentified as 1.7 ppb of perchlorate (B79767) by an Ion Chromatography (IC) system, highlighting the need for careful method validation and the use of confirmatory techniques like mass spectrometry. nemc.us The development of direct injection methods for wastewater analysis aims to simplify sample preparation and reduce analysis time. nemc.us

Utilization as a Reference Standard in Chemical Analysis

This compound serves as a crucial reference standard in chemical analysis. cymitquimica.com Its high purity, often greater than 98.0% as determined by HPLC and titration, makes it suitable for calibrating analytical instruments and for the quality control of analytical methods. vwr.comtcichemicals.com As a reference material, it is used to confirm the identity and concentration of this compound in unknown samples by comparing retention times in chromatography and spectral data.

The availability of well-characterized reference standards is essential for ensuring the accuracy and comparability of analytical results between different laboratories and over time. Government and international bodies often provide guidance on the selection and use of analytical methods for environmental remediation and recovery, which underscores the importance of reliable reference standards like this compound. epa.gov

Advanced Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound. These methods provide insights into the molecular structure, functional groups, and crystalline arrangement of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of the related 4-chlorobenzenesulfonic acid shows distinct signals for the aromatic protons. chemicalbook.com Typically, the protons on the benzene (B151609) ring appear as two doublets due to their coupling with adjacent protons. The chemical shifts for these protons are generally found in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule. chemicalbook.com The spectrum will show distinct peaks for the four unique carbon atoms in the benzene ring. The carbon atom attached to the chlorine will have a specific chemical shift, as will the carbon atom bonded to the sulfonate group, and the two pairs of equivalent carbons in the ring.

Table 1: Representative NMR Data for 4-Chlorobenzenesulfonic Acid/Sodium 4-Chlorobenzenesulfonate

NucleusChemical Shift (ppm)Multiplicity
¹H~7.5Doublet
¹H~7.8Doublet
¹³CVariesSinglet

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the sulfonate group (SO₃⁻), the carbon-chlorine bond (C-Cl), and the aromatic ring. nih.gov

Table 2: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
Sulfonate (SO₃⁻)~1200-1150 & 1050-1000Asymmetric and symmetric stretching
C-Cl~800-600Stretching
Aromatic C-H~3100-3000Stretching
Aromatic C=C~1600-1450Ring stretching

Source: Expected ranges based on typical functional group absorptions. Specific values can be found in spectral databases. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry can confirm the molecular weight of the anion (4-chlorobenzenesulfonate) and provide information about its fragmentation pattern, which can be used for structural confirmation. The molecular weight of this compound is 214.59 g/mol . cymitquimica.comscbt.com In mass spectrometry, the anionic part, 4-chlorobenzenesulfonate, would be observed. The formation of sodium cluster ions can sometimes complicate LC-MS analyses. nih.gov

X-ray Diffraction for Crystalline Structure Determination

Optical Measurements and Chromophoric Behavior of Deuterated Analogues

The study of deuterated analogues of this compound provides valuable insights into the subtle effects of isotopic substitution on the electronic structure and chromophoric behavior of aromatic compounds. Deuterium (B1214612), being an isotope of hydrogen with approximately twice the mass, can influence the vibrational energy levels of a molecule, which in turn can lead to small but measurable changes in its ultraviolet-visible (UV-Vis) absorption spectrum. This section explores the theoretical basis for these changes and discusses the expected chromophoric behavior of deuterated this compound.

Theoretical Background: The Isotope Effect on Electronic Spectra

The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The precise energy difference between these orbitals, and thus the wavelength of maximum absorption (λmax), is influenced by the vibrational energy states of both the ground and excited electronic states. The substitution of hydrogen with deuterium primarily affects the C-H (or O-H, N-H, etc.) bond stretching and bending vibrations. Due to its greater mass, deuterium vibrates at a lower frequency than protium (B1232500) (the common isotope of hydrogen). This leads to a lower zero-point vibrational energy (ZPVE) for a C-D bond compared to a C-H bond.

When a molecule absorbs a photon and transitions to an excited electronic state, the geometry and bonding can change, leading to different vibrational frequencies and a different ZPVE in the excited state compared to the ground state. The observed isotopic shift in the absorption spectrum depends on the relative difference in the ZPVE changes between the deuterated and non-deuterated species upon excitation. Typically, for π → π* transitions in aromatic systems, the vibrational frequencies in the excited state are slightly lower than in the ground state. This can result in a small blue shift (hypsochromic shift) in the absorption maximum upon deuteration, although the effect is generally small and can be influenced by other factors such as solvent interactions and the specific nature of the electronic transition.

Chromophoric Properties of this compound

The chromophore in this compound is the substituted benzene ring. The benzene molecule itself exhibits characteristic UV absorption bands arising from π → π* transitions. The primary absorption bands for benzene are typically observed around 184 nm and 204 nm, with a weaker, fine-structured secondary band around 255 nm. up.ac.za

The presence of substituents on the benzene ring alters its electronic properties and, consequently, its UV-Vis spectrum. In the case of this compound, two substituents are present in a para configuration: a chlorine atom and a sulfonate group (-SO3Na).

Chlorine Atom: Chlorine is an electron-withdrawing group via induction but can also donate electron density to the ring through resonance due to its lone pairs of electrons. The net effect is typically a bathochromic (red) shift of the primary and secondary absorption bands compared to unsubstituted benzene.

Sulfonate Group (-SO3Na): The sulfonate group is a strong electron-withdrawing group.

When both an electron-withdrawing group and a halogen are present on a benzene ring, they collectively influence the position and intensity of the absorption bands. For para-substituted benzenes with two electron-withdrawing groups, the primary absorption band is expected to shift to a longer wavelength. up.ac.za The secondary band may also be affected, often losing its fine structure and appearing as a broader absorption.

Expected Chromophoric Behavior of Deuterated this compound

The deuterated analogue of interest is 4-chlorobenzenesulfonic acid-d4 sodium salt, where the four hydrogen atoms on the benzene ring are replaced by deuterium. biosynth.comscbt.com This compound is recognized as a chromophore and is utilized in optical measurements. biosynth.com

Based on the principles of isotopic substitution on electronic spectra, the following effects on the chromophoric behavior of deuterated this compound are anticipated:

Shift in Absorption Maxima (λmax): A small hypsochromic (blue) shift in the λmax values for the π → π* transitions is expected upon deuteration of the aromatic ring. This is attributed to the change in the zero-point vibrational energy between the ground and excited states. The magnitude of this shift is typically on the order of a few nanometers or less.

Vibrational Fine Structure: In some cases, deuteration can lead to a better resolution of the vibrational fine structure of an absorption band. The lower vibrational frequencies of the C-D bonds can sometimes result in sharper and more defined vibronic coupling features in the spectrum.

Interactive Data Table: Expected UV-Vis Absorption Data

The following table presents a hypothetical comparison of the UV-Vis absorption data for this compound and its deuterated analogue, illustrating the anticipated isotopic shift. These values are based on theoretical principles and typical observations for similar aromatic compounds.

CompoundExpected λmax (Primary Band)Expected λmax (Secondary Band)Expected Molar Absorptivity (ε)Notes
This compound~225 - 235 nm~270 - 280 nmVariesThe presence of electron-withdrawing groups causes a bathochromic shift compared to benzene.
4-Chlorobenzenesulfonic acid-d4 sodium saltSlightly shorter λmax than the non-deuterated formSlightly shorter λmax than the non-deuterated formSimilar to the non-deuterated formA small hypsochromic (blue) shift is expected due to the isotopic effect of deuterium substitution.

Research Findings and Significance

Detailed research into the optical properties of deuterated aromatic compounds is crucial for a fundamental understanding of molecular spectroscopy and photophysics. While a specific study detailing the chromophoric behavior of deuterated this compound with comprehensive data tables is not prevalent, the principles governing these phenomena are well-established.

Studies on other aromatic systems have shown that isotopic substitution can be a powerful tool. For instance, in the study of reaction mechanisms, the kinetic isotope effect is a key indicator of bond-breaking steps. In spectroscopy, deuteration aids in the assignment of vibrational modes and can help to elucidate the nature of electronic transitions. The use of 4-chlorobenzenesulfonic acid-d4 sodium salt in optical measurements, as indicated by commercial suppliers, suggests its utility as a stable isotopic tracer or as a probe in spectroscopic studies where distinguishing between isotopic forms is necessary. biosynth.comscbt.comlgcstandards.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. Although specific DFT studies on sodium 4-chlorobenzenesulfonate (B8647990) are scarce, research on related compounds offers valuable comparative data.

Studies on substituted benzenesulfonamides and related molecules provide a basis for understanding the electronic landscape of the 4-chlorobenzenesulfonate anion. For instance, the analysis of 4-chlorobenzenesulfonamide (B1664158) reveals how the chloro and sulfonamide groups influence the electron distribution on the benzene (B151609) ring. The chlorine atom, being electronegative, acts as an electron-withdrawing group through induction, while also exhibiting some electron-donating character through resonance.

The reactivity of the 4-chlorobenzenesulfonate anion can be inferred from calculations of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

For a related compound, 5-chlorouracil (B11105), DFT calculations have been used to analyze the HOMO-LUMO energy gap to understand its charge transfer properties and bioactivity. nih.gov Similar analyses for the 4-chlorobenzenesulfonate anion would be expected to show the HOMO localized primarily on the sulfonate group and the aromatic ring, while the LUMO would likely be distributed over the aromatic system.

The following table presents representative computed electronic properties for a related sulfonamide, highlighting the type of data that would be obtained from a quantum chemical calculation on sodium 4-chlorobenzenesulfonate.

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
5-chlorouracilDFT/6-311++G**-6.99-1.715.28

Data for 5-chlorouracil is presented for illustrative purposes. nih.gov

Molecular Modeling of Intermolecular Interactions and Host-Guest Systems

The ionic nature of this compound, consisting of a sodium cation and a 4-chlorobenzenesulfonate anion, dictates that its intermolecular interactions will be dominated by strong electrostatic forces. Molecular modeling techniques, including molecular dynamics simulations, can provide atomic-level insights into these interactions in both the solid state and in solution.

In the crystalline structure, one would expect a well-defined lattice with each sodium ion surrounded by multiple oxygen atoms from the sulfonate groups of neighboring anions. The chloride and the phenyl ring of the anion would also participate in weaker intermolecular interactions, such as van der Waals forces and potentially weak C-H···O hydrogen bonds.

While specific host-guest studies involving this compound are not prominent, research on other sulfonated aromatic compounds in host-guest systems provides a useful framework. For example, sulfonated calixarenes are well-known hosts for a variety of guest molecules, where the sulfonate groups play a key role in binding and solubility. The 4-chlorobenzenesulfonate anion itself could potentially act as a guest in suitably sized host cavities, with interactions driven by a combination of electrostatic interactions with the sulfonate group and hydrophobic interactions with the chlorophenyl moiety.

Theoretical Studies of Spectroscopic Properties and Reaction Mechanisms

Theoretical calculations are instrumental in the interpretation and prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. For the 4-chlorobenzenesulfonate anion, ¹H NMR signals would be expected for the aromatic protons. Due to the para-substitution, a characteristic AA'BB' splitting pattern would be anticipated. The electron-withdrawing nature of the sulfonate and chloro groups would shift these proton signals downfield compared to unsubstituted benzene. Similarly, ¹³C NMR chemical shifts would be influenced by the substituents, with the carbon atom attached to the sulfonate group showing a significant downfield shift. While experimental data for p-chlorobenzenesulfonic acid is available, detailed theoretical predictions for this compound are not widely published. spectrabase.comchemicalbook.com

Vibrational Spectroscopy: DFT calculations are frequently used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in IR and Raman spectra. For the 4-chlorobenzenesulfonate anion, characteristic vibrational modes would include:

S=O stretching: Strong absorptions are expected in the region of 1200-1100 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonate group's S=O bonds.

C-S stretching: A weaker absorption corresponding to the stretching of the carbon-sulfur bond.

Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

C-Cl stretching: A characteristic absorption in the lower frequency region of the spectrum.

Studies on related compounds, such as 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate (B1210297), have utilized DFT with the B3LYP/6-31G* basis set to predict vibrational wavenumbers and have shown good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similar computational approaches would be applicable to this compound to provide a detailed assignment of its vibrational spectrum. The table below shows a selection of calculated vibrational frequencies for a related chloro-substituted aromatic compound, illustrating the expected regions for key vibrations.

Vibrational ModeCalculated Wavenumber (cm⁻¹)
Aromatic C-H stretch3050 - 3100
C=C aromatic stretch1580 - 1600
Asymmetric SO₂ stretch~1350
Symmetric SO₂ stretch~1170
C-Cl stretch700 - 800

Data presented is a general representation based on typical values for substituted benzenesulfonates.

Reaction Mechanisms: Theoretical studies can also elucidate reaction mechanisms involving the 4-chlorobenzenesulfonate moiety. For instance, in reactions where the sulfonate group acts as a leaving group, computational modeling can determine the transition state energies and reaction pathways.

Environmental Fate and Biodegradation Studies

Microbial Degradation Pathways of Chlorinated Benzenesulfonates

The microbial degradation of chlorinated benzenesulfonates, including sodium 4-chlorobenzenesulfonate (B8647990), is a critical process for its removal from the environment. Bacteria have evolved diverse enzymatic strategies to break down these xenobiotic compounds under both aerobic and anaerobic conditions. researchgate.netnih.gov

Under aerobic conditions , the initial attack on the aromatic ring is typically initiated by oxygenase enzymes. microbe.com Bacteria such as Pseudomonas and Burkholderia species are known to degrade chlorinated aromatic compounds. nih.gov The degradation pathway often involves the hydroxylation of the benzene (B151609) ring to form chlorocatechols. nih.govnih.gov These intermediates are then further metabolized through ring cleavage, eventually leading to mineralization into carbon dioxide, water, and chloride ions. nih.gov For instance, some bacteria can utilize compounds like 4-chlorophenol (B41353) as a sole source of carbon and energy, breaking it down via modified ortho- or meta-cleavage pathways. researchgate.net

Anaerobic degradation proceeds through different mechanisms, primarily reductive dechlorination. microbe.comnih.gov In the absence of oxygen, certain bacteria, known as halorespiring bacteria (e.g., Dehalococcoides and Dehalobacter), can use chlorinated compounds as electron acceptors, replacing chlorine atoms with hydrogen. microbe.comnih.govepa.gov This process is crucial for the breakdown of more highly chlorinated benzenes. microbe.com The resulting less-chlorinated or non-chlorinated benzenes can then be further degraded by other microbial communities. nih.gov For example, the anaerobic conversion of chlorobenzene (B131634) to benzene, and subsequently to methane (B114726) and carbon dioxide, has been demonstrated in microcosm studies. nih.gov While linear alkylbenzene sulfonates have been shown to be biodegradable under methanogenic conditions, the anaerobic fate of chlorinated benzenesulfonates is an area of ongoing research. nih.gov

Interactive Data Table: Microbial Genera Involved in Chlorinated Aromatic Degradation

Microbial GenusDegradation ConditionKey Role
PseudomonasAerobicDegradation of chlorosalicylates and other chlorinated aromatics via dioxygenase activity. nih.govnih.gov
BurkholderiaAerobicOxidation of chlorinated benzenes. nih.gov
DehalococcoidesAnaerobicReductive dechlorination of highly chlorinated benzenes. microbe.comnih.gov
DehalobacterAnaerobicImplicated in the reductive dechlorination of dichlorobenzenes and chlorobenzene. microbe.com
XanthobacterAerobicUtilizes 1,4-dichlorobenzene (B42874) as a sole carbon and energy source. ethz.ch
CupriavidusAerobicUtilizes 4-chlorobenzoic acid, initiating degradation via hydrolytic dehalogenation. nih.gov

Environmental Stability and Transformation Mechanisms

The persistence of sodium 4-chlorobenzenesulfonate in the environment is determined by its resistance to various abiotic and biotic transformation processes. Its chemical structure, featuring a stable carbon-chlorine bond and a sulfonate group, influences its environmental behavior.

The primary abiotic transformation mechanisms for aromatic compounds in the environment are hydrolysis and photolysis.

Hydrolysis: The hydrolysis of the carbon-chlorine bond in chlorobenzene derivatives is generally slow under typical environmental pH and temperature conditions. However, the presence of electron-withdrawing groups on the benzene ring can facilitate nucleophilic substitution reactions, such as the hydrolysis of 1-chloro-2,4-dinitrobenzene (B32670) to dinitrophenol. youtube.com The sulfonate group is also an electron-withdrawing group, which might influence the susceptibility of the C-Cl bond to hydrolysis.

Photolysis: Photodegradation can be a significant transformation pathway for aromatic compounds in aquatic environments. researchgate.net Studies on similar compounds, such as 4-chloronitrobenzene and 4-chlorophenol, have shown that they can be degraded by photocatalysis in the presence of substances like titanium dioxide (TiO2) or other photocatalysts under UV or visible light. nih.govmdpi.com This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization. nih.gov The direct photolysis of this compound by sunlight may also occur, although its rate and products would depend on various factors like water depth, turbidity, and the presence of photosensitizing substances.

Interactive Data Table: Environmental Transformation Mechanisms

MechanismDescriptionKey FactorsRelevant Compounds Studied
Microbial Degradation (Aerobic) Breakdown by microorganisms in the presence of oxygen, often initiated by oxygenases leading to chlorocatechol formation.Oxygen availability, microbial population, nutrient presence.Chlorinated benzenes, phenols, and benzoic acids. nih.govnih.govnih.gov
Microbial Degradation (Anaerobic) Breakdown in the absence of oxygen, primarily through reductive dechlorination by halorespiring bacteria.Anaerobic conditions, presence of specific bacterial consortia, electron donors.Chlorinated benzenes. microbe.comnih.govnih.gov
Hydrolysis Chemical breakdown due to reaction with water. Generally slow for the C-Cl bond on an aromatic ring.pH, temperature, presence of activating groups.1-Chloro-2,4-dinitrobenzene. youtube.com
Photolysis/Photocatalysis Degradation by light, which can be direct or catalyzed by other substances (e.g., TiO2).Light intensity and wavelength, presence of photocatalysts, water clarity.4-Chloronitrobenzene, 4-Chlorophenol. nih.govmdpi.com

Future Research Trajectories and Emerging Scientific Applications

Design and Synthesis of Next-Generation Derivatives

As a fundamental building block in organic chemistry, sodium 4-chlorobenzenesulfonate (B8647990) serves as a valuable precursor for creating more complex molecules. cymitquimica.com A classic synthetic route involves its conversion to 4-chlorobenzenesulfonyl chloride, a key intermediate for pharmaceuticals and other specialty chemicals. google.com However, future research is aimed at moving beyond these traditional transformations.

The focus is now shifting towards the strategic design of next-generation derivatives with tailored properties. This involves two primary strategies:

Modification of the Aromatic Ring: Introducing additional functional groups onto the benzene (B151609) ring can dramatically alter the molecule's electronic properties, solubility, and biological activity.

Functionalization via the Sulfonate Group: The sulfonate group itself can be used as a handle for further chemical reactions, enabling the construction of novel surfactants, specialized polymers, and unique ionic liquids.

Research in this area could lead to derivatives with enhanced performance in a variety of applications, from advanced polymers to new therapeutic agents.

Table 1: Potential Next-Generation Derivatives and Target Applications

Derivative Class Synthetic Strategy Potential Application
Poly-functional Aromatics Electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzene ring. Precursors for dyes, agrochemicals, and pharmaceuticals.
Novel Ionic Liquids Exchange of the sodium cation with a bulky organic cation. Green solvents, electrolytes in batteries, and lubricants.
Sulfonated Polymers Copolymerization with other monomers. Ion-exchange membranes, water treatment materials, and drug delivery systems.

Exploration of Novel Catalytic and Material Science Applications

The intrinsic properties of sodium 4-chlorobenzenesulfonate make it a candidate for advanced applications in catalysis and material science. tcichemicals.com Its aromatic sulfonate structure is a feature found in various functional materials.

Future research is exploring its potential in several cutting-edge areas:

Advanced Polymers and Frameworks: The compound is being investigated as a potential organic monomer for creating Covalent Organic Frameworks (COFs) and other polymers. bldpharm.com These materials are known for their high porosity and stability, making them suitable for gas separation and storage.

Metal-Sulfonate Complexes: The sulfonate group can coordinate with metal ions to form stable complexes. mdpi.com These metal-sulfonato structures could exhibit interesting catalytic, magnetic, or optical properties, opening doors for new sensors and electronic materials. mdpi.com

Functional Additives: Its inclusion as a dopant or additive in polymer matrices could be used to modify bulk properties such as thermal stability, flame retardancy, and ionic conductivity.

Table 2: Emerging Applications in Material Science

Application Area Role of this compound Potential Impact
Covalent Organic Frameworks (COFs) Monomer or building block. bldpharm.com Creation of highly ordered, porous materials for catalysis and separation.
Metal-Sulfonate Complexes Organic ligand. mdpi.com Development of novel materials with unique magnetic and electronic properties.
Polymer Science Functional additive or dopant. Enhancement of polymer properties like thermal stability and conductivity.

| Surfactants | Anionic surfactant precursor. | Use in enhanced oil recovery, detergents, and emulsification processes. |

Advancements in Sustainable Synthesis and Green Chemistry Methodologies

The industrial production of sulfonyl chlorides and related compounds has traditionally relied on methods that use a large excess of harsh reagents, such as chlorosulfonic acid, leading to significant chemical waste. google.com In line with the principles of green chemistry, a major future research trajectory is the development of more sustainable and environmentally benign synthetic routes. nih.govgcande.org

Key areas of focus for green synthesis include:

Catalytic Processes: Replacing stoichiometric reagents with highly selective catalytic systems can dramatically reduce waste and improve atom economy. nih.govresearchgate.net

Safer Solvents: Research into replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a core tenet of sustainable chemistry. researchgate.net

Process Optimization: The development of continuous flow reactors for the synthesis of this compound and its derivatives can offer better control, higher yields, and minimized waste streams compared to batch processing. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthesis Approaches

Principle Traditional Approach Future Green Approach
Reagents Use of large excess stoichiometric reagents (e.g., chlorosulfonic acid). google.com Development of selective catalytic systems. nih.gov
Energy High-temperature reactions requiring significant energy input. Use of energy-efficient methods like microwave or flow chemistry. nih.gov
Solvents Often uses hazardous organic solvents like chloroform. google.com Employment of safer solvents (e.g., water, ionic liquids). researchgate.net

| Waste | High E-factor (kg waste/kg product) due to by-products and excess reagents. gcande.org | Minimized waste through high atom economy and catalytic cycles. nih.gov |

Enhanced Understanding through Integrated Spectroscopic and Computational Approaches

A deeper understanding of the molecular behavior of this compound is crucial for unlocking its full potential. While standard spectroscopic data like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are available, future research will increasingly rely on the powerful synergy between advanced analytical techniques and computational modeling. bldpharm.comnih.gov

This integrated approach allows scientists to:

Probe Molecular Interactions: Combining techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with computational methods can elucidate complex interactions in solution. nih.gov

Simulate Dynamic Behavior: Molecular dynamics (MD) simulations can model how the compound interacts with solvents, cations, and other molecules, providing insights into the formation of aggregates and nanoscale structures. nih.govmdpi.com

Predict Chemical Properties: Density Functional Theory (DFT) calculations can be used to predict spectroscopic signatures, reaction energetics, and electronic properties, guiding the design of new experiments and derivatives. nih.govmdpi.com

By combining experimental data with theoretical models, researchers can gain an unprecedented, atom-level understanding of the structure-property relationships that govern the functionality of this compound and its derivatives. nih.govmdpi.com

Table 4: Integrated Analytical and Computational Techniques

Technique Type Information Gained
NMR Spectroscopy Spectroscopic Elucidation of the carbon-hydrogen framework. nih.gov
IR Spectroscopy Spectroscopic Identification of functional groups and vibrational modes. mdpi.comnih.gov
HPLC-MS Spectroscopic / Analytical Separation and identification of the compound and its derivatives in complex mixtures. nih.gov
Molecular Dynamics (MD) Computational Simulation of molecular motion, solvent interactions, and aggregate formation. nih.govmdpi.com

| Density Functional Theory (DFT) | Computational | Prediction of electronic structure, reactivity, and spectroscopic properties. nih.govmdpi.com |

Q & A

Q. What experimental methods are recommended for determining the crystal structure of sodium 4-chlorobenzenesulfonate?

To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling intensity data and refining atomic positions . Key steps include:

  • Growing high-quality crystals via solvent evaporation or diffusion.
  • Collecting diffraction data on a synchrotron or laboratory diffractometer.
  • Using software like Olex2 or SHELXTL for structure solution and validation, ensuring proper treatment of hydrogen bonding and sulfonate group geometry .

Q. How can researchers quantify this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV-Vis detection is commonly employed, leveraging the compound’s aromatic absorbance (~254 nm). For trace analysis, mass spectrometry (LC-MS) with electrospray ionization (ESI) enhances sensitivity. Calibration curves using pure standards are critical, and sample preparation may involve solid-phase extraction to isolate the sulfonate group from interfering ions .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Use personal protective equipment (PPE): gloves, lab coat, and goggles.
  • Store in a cool, dry place away from oxidizing agents.
  • Dispose of waste via licensed chemical disposal services to avoid environmental contamination, as sulfonates can persist in water systems .

Advanced Research Questions

Q. How can researchers design experiments to study the biodegradation pathways of this compound?

Pseudomonas aeruginosa strain RW41 mineralizes this compound via the chlorocatechol pathway. Key methodological steps include:

  • Culturing RW41 in minimal media with this compound as the sole carbon source.
  • Monitoring degradation via HPLC or UV-Vis to track intermediate formation (e.g., 4-chlorocatechol).
  • Using knockout mutants or enzyme inhibitors to validate metabolic pathways .
  • Employing isotopic labeling (e.g., ¹⁴C) to confirm complete mineralization to CO₂ .

Q. What role does this compound play in the synthesis of fluorescent nanocarriers?

The compound is used as a counterion in lipophilic dyes like DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine) to stabilize nanoparticles. Methodological considerations:

  • Incorporate 4-chlorobenzenesulfonate salts into lipid bilayers during nanoparticle formulation.
  • Validate dye encapsulation efficiency using fluorescence spectroscopy and confocal microscopy.
  • Assess cellular uptake in vitro using cancer cell lines (e.g., 4T1 or SKBR3) .

Q. How should researchers address contradictions in reported degradation rates of this compound across studies?

Contradictions may arise from variations in microbial strains, pH, or co-substrate availability. To resolve these:

  • Standardize experimental conditions (e.g., pH 7.0, 30°C, defined media).
  • Perform kinetic assays with controlled inoculum sizes.
  • Validate data using multiple analytical techniques (e.g., LC-MS and enzymatic assays).
  • Cross-reference crystallographic data (e.g., COD entry 2235590) to rule out structural variability in the compound itself .

Methodological Tables

Parameter Biodegradation Study Nanoparticle Synthesis
Key Technique HPLC with UV detection Fluorescence spectroscopy
Critical Controls Sterile media blanksDye-free nanoparticle controls
Data Validation Isotopic labeling Confocal microscopy
Reference Standard 4-Chlorocatechol (Sigma-Aldrich)DiD (Thermo Fisher)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-chlorobenzenesulfonate
Reactant of Route 2
Sodium 4-chlorobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.